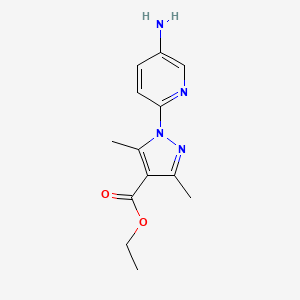
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (CPMB) is a synthetic compound that has been used for various scientific research applications. CPMB is a heterocyclic compound with a substituted benzimidazole ring that is composed of a six-member ring with two nitrogen atoms, one chlorine atom, and three carbon atoms. It is an important synthetic molecule due to its wide range of applications and its ability to form stable complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties
A comprehensive review by Boča, Jameson, and Linert (2011) presents an extensive exploration into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), showcasing their preparation procedures, spectroscopic properties, structures, magnetic properties, and their potential in biological and electrochemical activities. This study highlights the promise of further investigation into analogues of such compounds, potentially including 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole, for various scientific applications (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research by Lipunova et al. (2018) into quinazolines, a group of benzodiazines, outlines their significant role in medicinal chemistry and highlights the synthesis and application of derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. Given the structural similarity, 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole could also offer valuable insights for the creation of novel optoelectronic materials (Lipunova et al., 2018).
Pharmaceutical Impurities
Saini et al. (2019) reviewed novel synthesis methods for pharmaceutical impurities of proton pump inhibitors, emphasizing the development of omeprazole and related compounds. This review provides a pathway for understanding the synthesis processes that might relate to or impact the production and study of 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole and its potential impurities in pharmaceutical applications (Saini et al., 2019).
Anticancer Potential
Akhtar et al. (2019) explored the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the structural significance and diverse biological activities of benzimidazoles. This suggests that derivatives like 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole could have implications in anticancer research and therapy development (Akhtar et al., 2019).
Enzymatic Treatment of Organic Pollutants
Husain and Husain (2007) reviewed the use of enzymes and redox mediators in the degradation of organic pollutants, which suggests the potential of 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole in environmental applications, particularly in the enzymatic treatment and remediation of pollutants (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-6-8-15(9-7-14)13-24-18-5-3-2-4-17(18)23-20(24)16-10-11-19(21)22-12-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGYAYRHUBFXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2945286.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)


![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)